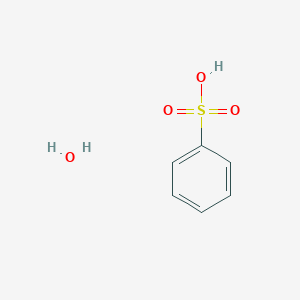

Benzenesulfonic acid monohydrate

Description

Properties

IUPAC Name |

benzenesulfonic acid;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6O3S.H2O/c7-10(8,9)6-4-2-1-3-5-6;/h1-5H,(H,7,8,9);1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVIOINXPSFUJEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70575831 | |

| Record name | Benzenesulfonic acid--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70575831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1333-39-7, 26158-00-9 | |

| Record name | Hydroxybenzenesulfonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001333397 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenesulfonic acid--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70575831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzenesulfonic Acid Monohydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

benzenesulfonic acid monohydrate synthesis mechanism

An In-depth Technical Guide on the Synthesis of Benzenesulfonic Acid Monohydrate

Introduction

Benzenesulfonic acid (C₆H₅SO₃H) is the simplest aromatic sulfonic acid and serves as a vital intermediate and catalyst in numerous industrial chemical processes.[1][2] As a strong organic acid with a pKa of -2.8, it is a precursor in the manufacturing of detergents, dyes, and pharmaceuticals, including sulfa drugs.[1][2][3] Its salts, such as sodium benzenesulfonate (B1194179), are common surfactants in laundry detergents.[4] The synthesis of benzenesulfonic acid, a reaction of significant industrial importance, is primarily achieved through the electrophilic aromatic sulfonation of benzene (B151609).[4][5]

This technical guide provides a comprehensive overview of the synthesis mechanism of benzenesulfonic acid, with a focus on the formation of its monohydrate. It includes a detailed examination of the reaction kinetics, a summary of quantitative data from various synthesis methods, and detailed experimental protocols for its preparation.

The Core Synthesis Mechanism: Electrophilic Aromatic Substitution

The sulfonation of benzene is a classic example of an electrophilic aromatic substitution reaction.[6][7] The overall transformation involves the reaction of benzene with a suitable sulfonating agent, typically fuming sulfuric acid (oleum) or concentrated sulfuric acid, to yield benzenesulfonic acid and water.[3][8]

The active electrophile in this reaction is sulfur trioxide (SO₃).[3][9][10] The sulfur atom in SO₃ is highly electrophilic due to the strong electron-withdrawing effect of the three oxygen atoms.[3][11] The SO₃ electrophile is either present directly in fuming sulfuric acid (a solution of SO₃ in H₂SO₄) or is generated in small quantities from the dissociation of concentrated sulfuric acid.[7][10]

2 H₂SO₄ ⇌ SO₃ + H₃O⁺ + HSO₄⁻

The mechanism proceeds through the following key steps:

-

Nucleophilic Attack: The π-electron system of the aromatic benzene ring acts as a nucleophile, attacking the electrophilic sulfur atom of sulfur trioxide. This step disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation known as an arenium ion or sigma complex.[7][11]

-

Deprotonation: A weak base, such as the hydrogen sulfate (B86663) ion (HSO₄⁻) or a water molecule, abstracts a proton from the carbon atom bonded to the -SO₃ group.[9][10] This step restores the stable aromatic system.

-

Protonation: The resulting benzenesulfonate anion is then protonated by a strong acid in the medium, such as the hydronium ion (H₃O⁺), to form the final product, benzenesulfonic acid.

A notable characteristic of benzene sulfonation is its reversibility.[6][7][11] Heating benzenesulfonic acid with dilute aqueous acid can reverse the reaction, yielding benzene and sulfuric acid.[4][5][12] This reversibility allows the sulfonic acid group to be used as a temporary protecting group in organic synthesis.[5]

References

- 1. A Guide to Benzenesulfonic Acid Uses in Chemical Formulations and Industrial Processes - Elchemy [elchemy.com]

- 2. acs.org [acs.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Benzenesulfonic acid is prepared from the A hydrolysis class 12 chemistry CBSE [vedantu.com]

- 5. Benzenesulfonic acid - Wikipedia [en.wikipedia.org]

- 6. All About Sulfonation of Benzene [unacademy.com]

- 7. Sulfonation of Benzene - Chemistry Steps [chemistrysteps.com]

- 8. chemistrypage.in [chemistrypage.in]

- 9. chemguide.co.uk [chemguide.co.uk]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. youtube.com [youtube.com]

- 12. quora.com [quora.com]

benzenesulfonic acid monohydrate chemical properties

An In-depth Technical Guide to the Chemical Properties of Benzenesulfonic Acid Monohydrate

Introduction

Benzenesulfonic acid (C₆H₅SO₃H) is an organosulfur compound and the simplest aromatic sulfonic acid.[1] It is often stored and used in its monohydrate form (C₆H₅SO₃H·H₂O). This compound presents as white deliquescent sheet crystals or a white waxy solid.[1] Benzenesulfonic acid is a strong acid, almost fully dissociating in aqueous solutions, which makes it a valuable catalyst and intermediate in a wide range of chemical processes.[1][2] Its applications are extensive, serving as a key ingredient in the synthesis of dyes, pharmaceuticals (where its salts are known as besylates), and surfactants used in detergents.[3][4][5]

Core Chemical and Physical Properties

The fundamental properties of this compound are summarized below. These values represent a compilation from various chemical suppliers and databases.

| Property | Value | Citations |

| CAS Number | 26158-00-9 | [3][4][6] |

| Molecular Formula | C₆H₅SO₃H·H₂O | [3][6][7] |

| Molecular Weight | 176.19 g/mol | [3][4][8] |

| Appearance | White to orange or light brown powder/solid.[3][9] Deliquescent plates or tablets.[10] | [3][9][10] |

| Melting Point | 42-49 °C | [3][6][7] |

| Density | ~1.320 g/cm³ | [3][11] |

| pKa | -2.8 | [1][2][12] |

| Solubility | Freely soluble in water and alcohol.[1][10][12] Slightly soluble in benzene (B151609).[1][12] Insoluble in diethyl ether and carbon disulfide.[1][12] | [1][10][12] |

Reactivity and Stability

-

Stability : Benzenesulfonic acid is stable under normal temperatures and pressures but is hygroscopic and can absorb moisture from the air.[9][13]

-

Incompatible Materials : It is incompatible with strong oxidizing agents and strong bases.[9][11]

-

Hazardous Decomposition : When heated to decomposition or during a fire, it can emit toxic gases, including carbon oxides (CO, CO₂) and sulfur oxides (SOx).[9][11][14]

-

Reactions :

-

Acid Catalysis : Due to its strong acidic nature, it is an effective catalyst in reactions such as esterification.[15][16][17] It serves as a less corrosive alternative to mineral acids like sulfuric acid.[17]

-

Desulfonation : The sulfonation process is reversible. Heating benzenesulfonic acid in water near 200 °C will reverse the reaction, yielding benzene and sulfuric acid.[1]

-

Salt Formation : As a strong acid, it readily reacts with bases to form salts, known as benzenesulfonates (or besylates). This property is widely used in pharmaceuticals to enhance the solubility and bioavailability of drug compounds.[4]

-

Conversion to Derivatives : It can be converted to other functional groups typical of aromatic sulfonic acids, such as benzenesulfonyl chloride, sulfonamides, and sulfonate esters.[1]

-

Experimental Protocols

Synthesis of Benzenesulfonic Acid via Aromatic Sulfonation

This protocol describes a general method for the sulfonation of benzene to produce benzenesulfonic acid.

-

Objective : To synthesize benzenesulfonic acid by the electrophilic aromatic substitution reaction of benzene with sulfur trioxide.[5][18]

-

Materials :

-

Dry benzene (reactant and solvent)

-

Liquid, stabilized sulfur trioxide (sulfonating agent)

-

Acetic anhydride (B1165640) (optional, to suppress sulfone formation)[18]

-

Three-necked reaction flask, sulfur trioxide generator, condenser, and vacuum source.

-

-

Procedure :

-

Charge a three-necked reaction flask with dry benzene (e.g., 5 gram molecules) and a small amount of acetic anhydride (e.g., 1 g).[18]

-

Heat the reaction flask to 40°C and reduce the pressure until the benzene refluxes vigorously.[18]

-

Charge a separate generator flask with liquid sulfur trioxide (e.g., 2.5 gram molecules).[18]

-

Connect the generator to the reaction flask, allowing the sulfur trioxide vapor to be drawn into the refluxing benzene.[18]

-

Gently warm the trioxide generator to maintain a steady evaporation of SO₃.[18]

-

The reaction is complete when all the sulfur trioxide has been transferred and the refluxing of benzene ceases.[18]

-

Isolate the anhydrous benzenesulfonic acid by distilling off the excess benzene under vacuum. The product is a light-colored oil that slowly crystallizes.[18]

-

Determination of pKa by Potentiometric Titration

This protocol outlines a general method for determining the acid dissociation constant (pKa) of a strong acid like benzenesulfonic acid via potentiometric titration.

-

Objective : To determine the pKa value by generating a titration curve (pH vs. volume of titrant).

-

Materials :

-

This compound sample

-

Standardized 0.1 M Sodium Hydroxide (NaOH) solution (titrant)

-

Calibrated pH meter and electrode

-

Buret, beaker, magnetic stirrer, and stir bar

-

Deionized water

-

-

Procedure :

-

Preparation : Accurately weigh a sample of benzenesulfonic acid and dissolve it in a known volume of deionized water in a beaker to create a solution of known concentration (e.g., 0.1 M).

-

Setup : Place the beaker on a magnetic stirrer, add a stir bar, and immerse the calibrated pH electrode into the solution. Position the buret filled with 0.1 M NaOH above the beaker.[19]

-

Initial Measurement : Record the initial pH of the acid solution before adding any base.[19]

-

Titration : Add the NaOH titrant in small, precise increments (e.g., 0.5–1.0 mL). After each addition, allow the solution to mix thoroughly and the pH reading to stabilize before recording the pH and the total volume of NaOH added.[19][20]

-

Equivalence Point : As the titration approaches the equivalence point, the pH will begin to change rapidly with each drop of titrant.[20] Reduce the increment volume to single drops in this region to accurately capture the inflection point.

-

Data Analysis : Plot the recorded pH values against the volume of NaOH added. The equivalence point is the center of the steepest part of the curve (the inflection point).[20] For a strong acid like benzenesulfonic acid, the pKa is not determined from the half-equivalence point as with weak acids, because the initial pH is already very low and the dissociation is essentially complete.[21] The titration curve confirms its nature as a strong acid.[22]

-

Visualizations

Visual diagrams are provided below to illustrate key chemical processes and workflows involving benzenesulfonic acid.

References

- 1. Benzenesulfonic acid - Wikipedia [en.wikipedia.org]

- 2. acs.org [acs.org]

- 3. chemimpex.com [chemimpex.com]

- 4. Buy this compound | 26158-00-9 [smolecule.com]

- 5. Benzenesulfonic acid is prepared from the A hydrolysis class 12 chemistry CBSE [vedantu.com]

- 6. Benzenesulfonic acid 97 26158-00-9 [sigmaaldrich.com]

- 7. This compound | 26158-00-9 [chemicalbook.com]

- 8. scbt.com [scbt.com]

- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 10. Benzenesulfonic Acid [drugfuture.com]

- 11. aksci.com [aksci.com]

- 12. chemcess.com [chemcess.com]

- 13. actylislab.com [actylislab.com]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. A DFT study on the mechanism of the sulfonic acid + alcohol esterification reaction - RSC Advances (RSC Publishing) DOI:10.1039/C7RA09833B [pubs.rsc.org]

- 16. benchchem.com [benchchem.com]

- 17. revistadechimie.ro [revistadechimie.ro]

- 18. prepchem.com [prepchem.com]

- 19. faculty.ksu.edu.sa [faculty.ksu.edu.sa]

- 20. chemistry.uccs.edu [chemistry.uccs.edu]

- 21. m.youtube.com [m.youtube.com]

- 22. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Physical Properties of Benzenesulfonic Acid Monohydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of benzenesulfonic acid monohydrate. The information is presented to be a valuable resource in a laboratory and research setting, with a focus on clarity and practical application.

Core Physical Properties

This compound is an organosulfur compound that is the simplest of the aromatic sulfonic acids.[1] It is frequently used in the synthesis of dyes, surfactants, and as a counterion in the formation of pharmaceutical salts to enhance the solubility and bioavailability of drug compounds.[2][3] The physical characteristics of this compound are crucial for its application in various scientific and industrial processes.

The key physical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₅SO₃H·H₂O | [2][4][5][6][7] |

| Molecular Weight | 176.19 g/mol | [2][3][5][6] |

| Appearance | White to orange powder; white deliquescent sheet crystals or a white waxy solid.[1][2] | [1][2] |

| Melting Point | 42-49 °C | [2][4][8][9] |

| Density | 1.320 g/cm³ | [2] |

| pKa | -2.5 to -2.8 | [1][3][10] |

Solubility Profile

Benzenesulfonic acid's structure, which includes both a hydrophobic benzene (B151609) ring and a hydrophilic sulfonic acid group, gives it versatile solubility characteristics.[11] It is often stored as its alkali metal salts.[1]

| Solvent | Solubility | Notes | Source(s) |

| Water | Soluble / Freely soluble | The sulfonic acid group ionizes, which allows for strong interaction with water molecules.[1][10][11][12][13][14] | [1][10][11][12][13][14] |

| Ethanol | Soluble / Freely soluble | The non-polar benzene ring interacts with the organic solvent.[1][11][12][13] | [1][11][12][13] |

| Acetone | Soluble | The non-polar benzene ring interacts with the organic solvent.[11] | [11] |

| Benzene | Slightly soluble | [1][12][13] | |

| Diethyl Ether | Insoluble | [1][12][13] | |

| Carbon Disulfide | Insoluble | [12][13] |

The solubility can be influenced by the pH of the solution, which affects the ionization of the sulfonic acid group.[11]

Experimental Protocols

The following sections detail the methodologies for determining the key physical properties of this compound.

Melting Point Determination

The melting point of a solid is a critical indicator of its purity. A sharp melting range typically suggests a pure substance, while a broad range often indicates the presence of impurities.

Methodology: Capillary Method

-

Sample Preparation: A small amount of the dry this compound is finely powdered. This powder is then packed into a capillary tube, which is sealed at one end, to a height of about 1-2 mm.[15] The sample should be well-compacted to ensure even melting.[15] This can be achieved by tapping the closed end of the tube on a hard surface or by dropping it through a long glass tube.[15][16]

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, such as a Thiele tube or a digital melting point device, alongside a calibrated thermometer.[15][17]

-

Heating and Observation:

-

For an unknown sample, a preliminary determination can be made by heating the sample rapidly to get an approximate melting point.[15][18]

-

For an accurate measurement, the apparatus is heated quickly to about 15-20°C below the expected melting point, and then the heating rate is slowed to 1-2°C per minute.[15][18]

-

The melting range is recorded from the temperature at which the first drop of liquid is observed to the temperature at which the entire solid has turned into a clear liquid.[15]

-

Solubility Determination

The following protocol, based on the shake-flask method, is a standard procedure for determining the solubility of a solid in a solvent.[19]

Methodology: Shake-Flask Method

-

Preparation of a Saturated Solution: An excess amount of this compound is added to a known volume of the solvent in a sealed flask. The presence of excess solid is necessary to ensure saturation.[19]

-

Equilibration: The flask is placed in a constant temperature shaker bath and agitated for a sufficient period (e.g., 24-72 hours) to allow the solution to reach equilibrium.[19] The concentration of the solute should be monitored over time to confirm that equilibrium has been reached.[19]

-

Sample Collection and Preparation:

-

After equilibration, the solution is allowed to stand at a constant temperature to allow the excess solid to settle.[19]

-

A sample of the clear supernatant is carefully withdrawn.[19]

-

The sample is then centrifuged or filtered (using a filter compatible with the solvent) to remove any undissolved particles.[19]

-

-

Analysis: The concentration of the filtered sample is determined using a suitable analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC). The sample may need to be diluted to fall within the linear range of the analytical method.[19][20]

-

Calculation: The solubility is calculated from the measured concentration and any dilution factors used.

Spectral Analysis

Spectroscopic techniques are essential for the structural elucidation and identification of compounds.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Methodology: KBr Disc or Mull Technique

-

KBr Disc Method:

-

A small amount of this compound (0.05-0.5 mg) is mixed with about 100 mg of spectroscopic grade potassium bromide (KBr).[21]

-

The mixture is thoroughly ground to a fine powder.[21]

-

The powder is then pressed in a die under high pressure to form a thin, transparent disc.[21]

-

The disc is placed in the sample holder of the IR spectrometer, and the spectrum is recorded.[21]

-

-

Mull Method:

-

A small amount of the solid sample (15-20 mg) is ground to a fine powder in an agate mortar.[21]

-

A few drops of a mulling agent (e.g., Nujol) are added, and the mixture is triturated to form a smooth paste.[21]

-

The paste is spread between two salt plates (e.g., NaCl or KBr), which are then placed in the spectrometer for analysis.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the structure of a molecule by observing the magnetic properties of atomic nuclei.

Methodology: Sample Preparation for NMR

-

Sample Weighing: An appropriate amount of this compound is weighed. For a typical ¹H NMR spectrum, 5-25 mg is sufficient, while a ¹³C NMR spectrum may require 50-100 mg.[22]

-

Dissolution: The sample is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a small vial.[22][23][24] The typical volume of solvent used is around 0.6-0.7 mL.[22][23][24]

-

Filtration and Transfer: The solution is filtered through a pipette with a glass wool plug into a clean NMR tube to remove any particulate matter.[22][23] This step is crucial for obtaining high-resolution spectra.[23]

-

Analysis: The NMR tube is placed in the spectrometer, and the spectrum is acquired.

References

- 1. Benzenesulfonic acid - Wikipedia [en.wikipedia.org]

- 2. chemimpex.com [chemimpex.com]

- 3. Buy this compound | 26158-00-9 [smolecule.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. lab-chemicals.com [lab-chemicals.com]

- 6. scbt.com [scbt.com]

- 7. ベンゼンスルホン酸 一水和物 - [sigmaaldrich.com]

- 8. This compound | CAS#:5928-72-3 | Chemsrc [chemsrc.com]

- 9. This compound | 26158-00-9 [chemicalbook.com]

- 10. acs.org [acs.org]

- 11. solubilityofthings.com [solubilityofthings.com]

- 12. Benzenesulfonic Acid [drugfuture.com]

- 13. chembk.com [chembk.com]

- 14. Benzenesulfonic Acid (Benzene Sulphonic Acid) BP EP USP CAS 98-11-3 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]

- 15. employees.oneonta.edu [employees.oneonta.edu]

- 16. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 17. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 18. chemlab.truman.edu [chemlab.truman.edu]

- 19. benchchem.com [benchchem.com]

- 20. benchchem.com [benchchem.com]

- 21. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 22. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 23. research.reading.ac.uk [research.reading.ac.uk]

- 24. publish.uwo.ca [publish.uwo.ca]

A Technical Guide to the Solubility of Benzenesulfonic Acid Monohydrate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzenesulfonic acid monohydrate (C₆H₅SO₃H·H₂O) is a strong organic acid widely employed as a catalyst and an intermediate in the synthesis of pharmaceuticals, dyes, and surfactants.[1][2] Its solubility in various organic solvents is a critical parameter for its application in chemical synthesis, formulation development, and purification processes. This technical guide provides a summary of the available qualitative solubility data for this compound in common organic solvents and presents a detailed, generalized experimental protocol for the quantitative determination of its solubility. Due to a notable lack of specific quantitative solubility data in publicly available literature, this guide equips researchers with the methodology to generate precise solubility data for their specific applications.

Solubility Data

The solubility of benzenesulfonic acid is dictated by the presence of both a non-polar benzene (B151609) ring and a highly polar sulfonic acid group.[3] This dual nature results in its solubility in polar solvents and limited solubility in non-polar solvents.[4] The following table summarizes the qualitative solubility of this compound in a range of organic solvents.

| Solvent Class | Representative Solvents | Qualitative Solubility | Reference |

| Polar Protic Solvents | Ethanol | Soluble | [4] |

| Methanol | Soluble | ||

| Polar Aprotic Solvents | Acetone | Soluble | |

| Slightly Polar Solvents | Benzene | Slightly Soluble | [4] |

| Non-Polar Solvents | Diethyl Ether | Insoluble | [4][5] |

| Carbon Disulfide | Insoluble | [5] |

Note: The term "soluble" indicates that the compound dissolves to a significant extent, while "slightly soluble" suggests limited dissolution, and "insoluble" indicates negligible dissolution. For precise quantitative measurements, the experimental protocol outlined below is recommended.

Experimental Protocol: Determination of Solubility via the Isothermal Shake-Flask Method

The following is a detailed methodology for determining the solubility of this compound in an organic solvent. This method is based on the widely accepted isothermal shake-flask procedure, which allows for the determination of the saturation concentration of a solute in a solvent at a controlled temperature.

1. Materials and Equipment

-

This compound (analytical grade)

-

Selected organic solvent (HPLC grade or equivalent)

-

Analytical balance (± 0.1 mg accuracy)

-

Constant temperature shaker bath or incubator

-

Calibrated thermometer

-

Screw-cap glass vials or flasks

-

Syringe filters (chemically compatible with the solvent, e.g., PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a calibrated UV-Vis spectrophotometer.

2. Procedure

-

Preparation of the Test System:

-

Accurately weigh an excess amount of this compound into a series of glass vials. The presence of undissolved solid is essential to ensure saturation.

-

Pipette a precise volume of the chosen organic solvent into each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker bath set to the desired experimental temperature (e.g., 25 °C, 37 °C).

-

Agitate the samples at a constant speed for a predetermined period (e.g., 24, 48, or 72 hours) to ensure that equilibrium is reached. Preliminary experiments may be necessary to determine the optimal equilibration time.

-

-

Sample Collection and Preparation:

-

After equilibration, cease agitation and allow the vials to stand undisturbed in the temperature bath for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette.

-

Immediately filter the collected supernatant through a syringe filter into a clean, dry vial to remove any undissolved microcrystals.

-

-

Analysis:

-

Accurately dilute the filtered solution with the solvent to a concentration that falls within the linear range of the analytical method.

-

Quantify the concentration of benzenesulfonic acid in the diluted solution using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry. A pre-established calibration curve of known concentrations of this compound in the same solvent is required for accurate quantification.

-

-

Data Calculation:

-

Calculate the solubility of this compound in the organic solvent using the following formula:

Solubility ( g/100 mL) = (Concentration from analysis (g/mL) × Dilution factor × 100)

-

3. Validation of the Method

-

Time to Equilibrium: To confirm that equilibrium has been reached, samples should be taken at different time points (e.g., 24, 48, and 72 hours). The solubility should be considered at equilibrium when consecutive measurements are in agreement.

-

Reproducibility: The experiment should be performed in triplicate to ensure the reproducibility of the results.

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of the solubility of this compound.

Caption: Workflow for determining the solubility of this compound.

References

Benzenesulfonic Acid Monohydrate: A Technical Guide to its Acidity and pKa Determination

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the acidity of benzenesulfonic acid, with a particular focus on its pKa value. It is designed to be a valuable resource for researchers, scientists, and professionals in drug development who require a thorough understanding of the physicochemical properties of this important compound. This document delves into the reported pKa values, outlines detailed experimental protocols for their determination, and provides a theoretical framework for its acidic strength.

Introduction to Benzenesulfonic Acid

Benzenesulfonic acid (C₆H₅SO₃H) is the simplest of the aromatic sulfonic acids. It is a strong organic acid that is highly soluble in water and many polar organic solvents. It is commonly available as a monohydrate (C₆H₅SO₃H · H₂O). The strong acidic nature of benzenesulfonic acid is a result of the high stability of its conjugate base, the benzenesulfonate (B1194179) anion. The negative charge on the sulfonate group is effectively delocalized across the three oxygen atoms and the sulfur atom, and further stabilized by the aromatic ring. This high degree of resonance stabilization facilitates the ready donation of a proton.

Due to its strong acidity, benzenesulfonic acid and its derivatives are widely used as catalysts in various organic reactions, as intermediates in the synthesis of dyes and pharmaceuticals, and as counterions to improve the solubility and stability of basic drugs. A precise understanding of its pKa is therefore crucial for its effective application in these fields.

The pKa Value of Benzenesulfonic Acid

The acid dissociation constant (pKa) is a quantitative measure of the strength of an acid in solution. For a strong acid like benzenesulfonic acid, which dissociates completely in water, the direct experimental determination of its pKa in aqueous solution is challenging. The pKa of benzenesulfonic acid is often reported as a negative value, indicating that it is a stronger acid than the hydronium ion (H₃O⁺).

The reported pKa values for benzenesulfonic acid in the literature vary, which can be attributed to different determination methods (experimental vs. theoretical) and the conditions under which these values were obtained (e.g., solvent, temperature).

Data Presentation: Reported pKa Values

| pKa Value | Method of Determination | Solvent | Temperature (°C) | Source/Reference |

| -2.8 | Not specified | Aqueous | Not specified | American Chemical Society[1] |

| -6.5 | Not specified | Not specified | Not specified | Organic Chemistry Data |

| 0.7 | Not specified | Aqueous | 25 | ChemicalBook, Stenutz |

Note: The significant variation in these reported values underscores the difficulty in measuring the pKa of very strong acids. Negative pKa values are generally determined by indirect experimental methods in non-aqueous solvents or by theoretical calculations, as direct measurement in water is hindered by the leveling effect of the solvent. The positive pKa value is less commonly cited for the anhydrous acid and may refer to a specific experimental context or be an outlier.

The dissociation of benzenesulfonic acid in water is essentially complete, as illustrated in the following diagram.

References

benzenesulfonic acid monohydrate crystal structure analysis

An In-depth Technical Guide on the Crystal Structure Analysis of Benzenesulfonic Acid and its Monohydrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzenesulfonic acid (C₆H₅SO₃H) is the simplest aromatic sulfonic acid, widely used as a strong acid catalyst and an intermediate in the synthesis of pharmaceuticals and dyes. Its ability to form stable salts (besylates) is of particular interest in drug development for improving the solubility and bioavailability of active pharmaceutical ingredients. The acid frequently crystallizes as a monohydrate (C₆H₅SO₃H·H₂O), and understanding its three-dimensional structure is crucial for controlling its solid-state properties. This guide details the crystallographic analysis, including experimental methodologies and structural data.

Crystal Structure Data

The crystal structure of anhydrous benzenesulfonic acid has been determined by single-crystal X-ray diffraction. The data provides precise information on the molecular geometry and the arrangement of molecules in the crystal lattice.

Crystallographic Data for Anhydrous Benzenesulfonic Acid

The crystallographic data for the anhydrous form is presented below. This data is essential for understanding the fundamental molecular structure.

| Parameter | Value |

| Chemical Formula | C₆H₆O₃S |

| Crystal System | Orthorhombic |

| Space Group | Pca2₁ |

| a (Å) | 15.3524(8) |

| b (Å) | 5.7180(3) |

| c (Å) | 15.3395(9) |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 1346.58(13) |

| Z | 8 |

| Temperature (K) | 200(2) |

| R-factor (%) | 2.53 |

Data sourced from a 2020 crystallographic study.

Selected Bond Lengths and Angles for Anhydrous Benzenesulfonic Acid

The molecular geometry reveals a tetrahedral sulfur atom attached to the planar phenyl ring.

| Bond | Length (Å) | Angle | Degree (°) |

| S-O(1) | 1.445(1) | O(1)-S-O(2) | 113.6(1) |

| S-O(2) | 1.451(1) | O(1)-S-O(3) | 112.9(1) |

| S-O(3) | 1.554(1) | O(2)-S-O(3) | 105.4(1) |

| S-C(1) | 1.772(2) | O(1)-S-C(1) | 108.8(1) |

| O(2)-S-C(1) | 107.9(1) | ||

| O(3)-S-C(1) | 107.8(1) |

Hydrogen Bonding in Benzenesulfonic Acid Monohydrate

In the monohydrate, the water molecule is expected to play a crucial role in the hydrogen-bonding network, acting as both a donor and an acceptor. This typically leads to a more complex and stable crystal lattice. Based on the analysis of similar hydrated sulfonic acid structures, the hydrogen bonds would likely involve the sulfonyl oxygen atoms, the acidic proton, and the water molecule.

Experimental Protocols

The determination of the crystal structure of benzenesulfonic acid and its derivatives involves the following key steps:

Crystallization

Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution. For this compound, a common solvent would be water or an aqueous-organic mixture. The hygroscopic nature of the compound requires careful handling, often under an inert atmosphere.

X-ray Diffraction Data Collection

A single crystal is mounted on a diffractometer. Data collection parameters for a typical analysis are summarized below:

| Parameter | Description |

| Instrument | CCD area detector diffractometer |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| Temperature | Typically cooled to 100-200 K to reduce thermal motion |

| Data Collection | A series of diffraction images are collected as the crystal is rotated |

Structure Solution and Refinement

The collected diffraction data is used to solve and refine the crystal structure:

-

Data Reduction: The diffraction intensities are integrated and corrected for various experimental factors.

-

Structure Solution: The initial positions of the atoms are determined using direct methods or Patterson synthesis.

-

Structure Refinement: The atomic positions and displacement parameters are refined using full-matrix least-squares on F². Hydrogen atoms are often located from the difference Fourier map and refined isotropically.

Visualizations

Diagrams are provided to illustrate the experimental workflow and the structural relationships within the crystal.

Conclusion

The crystal structure of anhydrous benzenesulfonic acid provides a solid foundation for understanding its molecular geometry. While the specific crystallographic data for the monohydrate is not as accessible, the principles of hydrogen bonding and crystal packing suggest a structure where the water molecule plays an integral role in stabilizing the lattice. Further research to obtain and publish a detailed crystal structure of the monohydrate would be highly beneficial for the pharmaceutical and materials science communities.

Spectroscopic Analysis of Benzenesulfonic Acid Monohydrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for benzenesulfonic acid monohydrate, focusing on Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. This document is intended to serve as a valuable resource for researchers and professionals involved in the characterization and analysis of this compound.

Spectroscopic Data

The following sections present the available spectroscopic data for benzenesulfonic acid. It is important to note that the NMR data presented is based on computational predictions, and the IR data is for the sodium salt of benzenesulfonic acid. Experimental data for the monohydrate form was not publicly available at the time of this compilation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic compounds. The predicted ¹H and ¹³C NMR data for benzenesulfonic acid in D₂O are summarized below.

Table 1: Predicted ¹H NMR Spectroscopic Data for Benzenesulfonic Acid

| Chemical Shift (ppm) | Multiplicity | Assignment |

| 7.89 | Doublet | H-2, H-6 (ortho) |

| 7.61 | Triplet | H-4 (para) |

| 7.55 | Triplet | H-3, H-5 (meta) |

Disclaimer: Data is predicted and was obtained from the Human Metabolome Database (HMDB0248986) for benzenesulfonic acid in D₂O at 800 MHz.

Table 2: Predicted ¹³C NMR Spectroscopic Data for Benzenesulfonic Acid

| Chemical Shift (ppm) | Assignment |

| 143.5 | C-1 (ipso) |

| 132.5 | C-4 (para) |

| 129.8 | C-3, C-5 (meta) |

| 126.9 | C-2, C-6 (ortho) |

Disclaimer: Data is predicted and was obtained from the Human Metabolome Database (HMDB0248986) for benzenesulfonic acid in D₂O at 200 MHz.[1]

Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational transitions. The following table summarizes the key IR absorption bands for sodium benzenesulfonate.

Table 3: Experimental FT-IR Spectroscopic Data for Sodium Benzenesulfonate

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3060 | Weak | Aromatic C-H stretch |

| ~1600-1450 | Medium | Aromatic C=C stretching vibrations |

| ~1200-1120 | Strong | Asymmetric SO₂ stretch |

| ~1040-1010 | Strong | Symmetric SO₂ stretch |

| ~700-800 | Strong | C-H out-of-plane bending |

Disclaimer: Data is for the sodium salt of benzenesulfonic acid and was obtained from the NIST Chemistry WebBook. The spectrum was measured on a dispersive instrument as a solid (split mull).[2] A 2013 study by Marchewka et al. provides a detailed experimental analysis of the FT-IR and FT-Raman spectra of benzenesulfonic acid.[3]

Experimental Protocols

Standard experimental protocols for obtaining NMR and IR spectra of solid samples like this compound are detailed below.

NMR Spectroscopy (General Protocol)

-

Sample Preparation: A small amount of this compound is dissolved in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆) in an NMR tube. The concentration is typically in the range of 5-25 mg/mL.

-

Instrument Setup: The NMR spectrometer is tuned to the appropriate frequencies for ¹H and ¹³C nuclei. Standard acquisition parameters, including pulse width, acquisition time, and relaxation delay, are set.

-

Data Acquisition: The ¹H and ¹³C NMR spectra are acquired. For ¹³C NMR, a proton-decoupled spectrum is typically obtained to simplify the spectrum to single lines for each unique carbon atom.

-

Data Processing: The acquired free induction decay (FID) is Fourier transformed to obtain the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced to an internal standard (e.g., TMS or the residual solvent peak).

Infrared (IR) Spectroscopy (General Protocol)

-

Sample Preparation (KBr Pellet Method):

-

A small amount of this compound (1-2 mg) is finely ground with anhydrous potassium bromide (KBr) (100-200 mg) in an agate mortar and pestle.

-

The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

-

-

Instrument Setup: A background spectrum of the empty sample compartment is recorded.

-

Data Acquisition: The KBr pellet containing the sample is placed in the sample holder of the FT-IR spectrometer, and the spectrum is recorded.

-

Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum. The peaks are then identified and assigned to specific molecular vibrations.

Visualizations

The following diagrams illustrate the experimental workflow for spectroscopic analysis and the logical relationship between the structure of benzenesulfonic acid and its spectroscopic signals.

Caption: General workflow for spectroscopic analysis.

Caption: Correlation of structure and spectroscopic signals.

References

A Technical Guide to the Discovery and History of Benzenesulfonic Acid Monohydrate

Audience: Researchers, scientists, and drug development professionals.

This document provides an in-depth examination of the discovery, history, and chemical properties of benzenesulfonic acid and its monohydrate form. It details the seminal experiments, the evolution of its synthesis, and its foundational role in industrial organic chemistry.

Discovery and Historical Context

Benzenesulfonic acid (C₆H₅SO₃H) was first synthesized in 1834 by the German chemist Eilhard Mitscherlich.[1][2] This discovery was a landmark achievement in the early exploration of aromatic chemistry. Mitscherlich produced the compound, along with diphenyl sulfone, by reacting "Benzin" (benzene) with fuming sulfuric acid.[1][2][3] His work was part of a broader investigation into the derivatives of benzene (B151609), which he had successfully synthesized by heating benzoic acid with calcium hydroxide (B78521).[3][4]

The synthesis of benzenesulfonic acid is a classic example of electrophilic aromatic substitution, a reaction that would become central to industrial organic chemistry.[5] For decades following its discovery, a primary industrial application of benzenesulfonic acid was the production of phenol (B47542).[1][2] This process, known as alkaline fusion, was developed in the late 19th century and involved fusing the sodium salt of benzenesulfonic acid with sodium hydroxide.[2][5][6] This method remained the principal route for phenol synthesis until the 1960s, when it was largely superseded by the cumene (B47948) process (Hock process), which generates less waste.[2][5]

Over time, the applications of benzenesulfonic acid diversified significantly. Its strong acidic nature (pKa of -2.8) makes it an effective catalyst in organic reactions like esterification and dehydration.[7][8] Furthermore, its salts, known as besylates, are widely used in the pharmaceutical industry to improve the solubility and stability of drug compounds.[2][9] It also serves as a key intermediate in the manufacturing of dyes, pigments, and surfactants, particularly linear alkylbenzene sulfonates (LAS), which are major components of modern detergents.[8][9]

The Monohydrate and Other Hydrated Forms

Benzenesulfonic acid is hygroscopic and readily forms hydrates upon crystallization from aqueous solutions. While an anhydrous form exists, the compound is often encountered in its hydrated states.[1] The two most prominent hydrated forms are the monohydrate (C₆H₅SO₃H·H₂O) and a sesquihydrate (with 1.5 molecules of water).[1] The monohydrate is a stable, crystalline solid that is valuable in laboratory and industrial settings where a solid, easy-to-handle form of the strong acid is required.[9]

Data Presentation

The physical properties of benzenesulfonic acid and its common hydrates are summarized below for comparison.

Table 1: Physical Properties of Benzenesulfonic Acid Forms

| Property | Anhydrous Benzenesulfonic Acid | Benzenesulfonic Acid Monohydrate | Benzenesulfonic Acid Sesquihydrate |

| CAS Number | 98-11-3 | 26158-00-9 | Not specified |

| Molecular Formula | C₆H₆SO₃ | C₆H₅SO₃H·H₂O | C₆H₅SO₃H·1.5H₂O |

| Molecular Weight | 158.17 g/mol | 176.19 g/mol | 185.20 g/mol |

| Melting Point | 65–66 °C[1] | 42–49 °C[9][10][11] | 43–44 °C[1] |

| Appearance | Fine needles or large plates[1] | White to orange powder/solid[9] | Deliquescent crystals[1] |

| Solubility | Highly soluble in water, alcohol; slightly soluble in benzene; insoluble in diethyl ether[1] | Soluble in water[5] | Soluble in water[1] |

Experimental Protocols

Classic Synthesis of Benzenesulfonic Acid (Mitscherlich, 1834)

The original synthesis of benzenesulfonic acid involves the direct sulfonation of benzene using fuming sulfuric acid. This electrophilic aromatic substitution reaction is reversible.[6][12][13]

Objective: To synthesize benzenesulfonic acid via the direct sulfonation of benzene.

Reagents:

-

Benzene (C₆H₆)

-

Fuming sulfuric acid (Oleum: H₂SO₄ containing dissolved SO₃) or concentrated sulfuric acid (H₂SO₄)

Procedure:

-

Reaction Setup: Benzene is heated under reflux with an excess of concentrated sulfuric acid for several hours.[14] Alternatively, for a faster reaction, benzene is warmed under reflux at 40°C with fuming sulfuric acid for approximately 30 minutes.[14] The active electrophile in this reaction is sulfur trioxide (SO₃), which is present in oleum (B3057394) or formed from the dissociation of sulfuric acid.[6][12][14]

-

Reaction: C₆H₆ + H₂SO₄ → C₆H₅SO₃H + H₂O[6]

-

-

Driving Equilibrium: The reaction is an equilibrium. To drive it towards the product, water can be removed as it is formed. In industrial settings, this was historically achieved by methods such as azeotropic distillation with benzene (Tyrer sulfonation process, 1917).[1][6]

-

Workup and Isolation: To isolate the product from the excess sulfuric acid, the reaction mixture is cooled and poured into a saturated solution of sodium chloride. This causes the benzenesulfonic acid to precipitate as its sodium salt, which is less soluble.

-

Neutralization (Historical Method): In industrial processes, calcium carbonate or calcium hydroxide was often used to neutralize the excess sulfuric acid, precipitating it as insoluble calcium sulfate, which could be removed by filtration.[1]

-

Formation of the Monohydrate: To obtain this compound, the isolated sulfonic acid or its salt is acidified and then crystallized from water. The controlled crystallization from an aqueous solution yields the stable monohydrate form.[1]

Visualizations

Historical Timeline of Benzenesulfonic Acid

Caption: Key milestones in the history of benzenesulfonic acid.

Mechanism: Electrophilic Aromatic Sulfonation

Caption: The electrophilic substitution mechanism for the sulfonation of benzene.

Historical Industrial Workflow: Benzene to Phenol

Caption: The historical industrial pathway from benzene to phenol via benzenesulfonic acid.

References

- 1. chemcess.com [chemcess.com]

- 2. Benzenesulfonic acid | 98-11-3 | Benchchem [benchchem.com]

- 3. Eilhard Mitscherlich – Wikipedia [de.wikipedia.org]

- 4. Eilhard Alfred Mitscherlich in | Schülerlexikon | Lernhelfer [lernhelfer.de]

- 5. Benzenesulfonic acid - Wikipedia [en.wikipedia.org]

- 6. Aromatic sulfonation - Wikipedia [en.wikipedia.org]

- 7. acs.org [acs.org]

- 8. A Guide to Benzenesulfonic Acid Uses in Chemical Formulations and Industrial Processes - Elchemy [elchemy.com]

- 9. chemimpex.com [chemimpex.com]

- 10. This compound | 26158-00-9 [chemicalbook.com]

- 11. scientificlabs.com [scientificlabs.com]

- 12. Sulfonation of Benzene - Chemistry Steps [chemistrysteps.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. chemguide.co.uk [chemguide.co.uk]

Benzenesulfonic Acid Monohydrate: A Technical Guide to Safety and Handling

This guide provides an in-depth overview of the safety and handling protocols for benzenesulfonic acid monohydrate, tailored for researchers, scientists, and professionals in drug development. The information is compiled from various safety data sheets (SDS) to ensure a comprehensive understanding of the substance's properties and associated hazards.

Hazard Identification and Classification

This compound is classified as a hazardous substance. It is harmful if swallowed, in contact with skin, or if inhaled.[1] It causes severe skin burns and eye damage.[1][2][3][4][5][6]

GHS Hazard Statements:

Physical and Chemical Properties

This compound is a white to orange, deliquescent solid, often appearing as crystals or a waxy solid.[8][9] It is soluble in water and alcohol.[9][10]

| Property | Value | Source(s) |

| Molecular Formula | C₆H₆O₃S·H₂O | [1][8] |

| Molecular Weight | 176.19 g/mol | [1][8] |

| Physical State | Solid | [1][7] |

| Melting Point | 42-59°C | [1][8][11][12] |

| Flash Point | >110°C (>230°F) | [1][5] |

| Density | 1.32 g/cm³ | [1][8][9] |

| Solubility | Soluble in water and alcohol; slightly soluble in benzene; insoluble in diethyl ether. | [9][10] |

| pKa | -2.8 | [10] |

Toxicological Information

The primary routes of exposure are inhalation, eye contact, skin contact, and ingestion.[1] The substance is destructive to the tissues of mucous membranes and the upper respiratory tract.

| Toxicity Measure | Value | Species | Source(s) |

| Acute Oral Toxicity (LD50) | 890 - 1410 mg/kg | Rat | [4][13] |

| Acute Dermal Toxicity (LD50) | 1,100 mg/kg | (Not Specified) | |

| Inhalation (LC50) | 1.5 mg/L (4h, dust/mist) | (Not Specified) |

Health Effects:

-

Skin Contact: May result in inflammation, itching, scaling, reddening, blistering, pain, or dryness.[1] Causes severe skin burns.[2][4]

-

Eye Contact: May cause redness, pain, or severe eye damage.[1] It can cause irreversible eye damage and blindness.[4]

-

Inhalation: May cause irritation of the lungs and respiratory system.[1] Inhalation of corrosive fumes can lead to coughing, choking, and potentially fatal pulmonary edema.[4]

-

Ingestion: Harmful if swallowed.[2] It can cause severe burns of the mouth, throat, and stomach.[4][6]

Handling and Storage Protocols

Handling:

-

Work under a chemical fume hood.

-

Wash hands thoroughly after handling.[1] Do not eat, drink, or smoke when using this product.[1][7]

-

Ground all equipment containing the material.[13]

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[1][2][3]

-

Keep away from incompatible substances such as strong oxidizing agents.[1][2]

-

The substance is hygroscopic; store under an inert gas to protect from moisture.[6][7]

Exposure Controls and Personal Protection

Engineering Controls:

-

Provide exhaust ventilation or other engineering controls to keep airborne concentrations of vapors below their respective threshold limit values.[13]

-

Ensure that eyewash stations and safety showers are proximal to the workstation location.[4][13]

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical splash-resistant safety glasses or goggles with side protection.[1] Tightly fitting safety goggles are recommended.[4][6][11] A face shield may be appropriate in some workplaces.[1][4][13]

-

Skin Protection: Wear impervious gloves and protective clothing.[1][13] A complete suit protecting against chemicals and a chemical-resistant apron may be necessary.[4][5]

-

Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a NIOSH- or CEN-certified respirator.[1][11]

Emergency Procedures

First Aid Measures:

-

General Advice: Immediately remove any contaminated clothing.[1] Move out of the dangerous area and consult a physician, showing them the safety data sheet.[1][5]

-

Inhalation: Move the person to fresh air.[1][11] If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[1][11] Seek immediate medical attention.[1][13]

-

Skin Contact: Immediately flush skin with running water for at least 15 minutes while removing contaminated clothing and shoes.[1] Seek immediate medical aid.[1]

-

Eye Contact: Immediately flush open eyes with running water for at least 15 minutes.[1] Remove contact lenses if present and easy to do.[1][2] Seek immediate medical attention.[1][2][13]

-

Ingestion: Do NOT induce vomiting.[1][2][13] Rinse mouth with water.[1][11] Never give anything by mouth to an unconscious person.[1][11] Obtain immediate medical aid.[1]

Firefighting Measures:

-

Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.[1][2][11]

-

Specific Hazards: During a fire, irritating and highly toxic gases such as carbon oxides and sulfur oxides may be generated by thermal decomposition.[1][14] The material is combustible.

-

Protective Equipment: Firefighters should wear a NIOSH-approved self-contained breathing apparatus (SCBA) and full protective gear.[1][2]

Accidental Release Measures:

-

Personal Precautions: Wear appropriate protective equipment and keep unprotected personnel away.[1] Ensure adequate ventilation and remove all sources of ignition.[1][11] Avoid substance contact and inhalation of dust.

-

Environmental Precautions: Prevent the product from entering drains, other waterways, or soil.[1][11]

-

Containment and Cleanup: Prevent further leakage if safe to do so.[1] For a solid spill, sweep or vacuum up the material and place it into a suitable disposal container.[1] For a liquid spill, absorb with inert material (e.g., dry earth, sand, clay) and place in a chemical waste container.[2][13] Clean the affected area thoroughly. Consult local regulations for disposal.[1]

Logical Workflow for Spill Response

Caption: Workflow for handling a this compound spill.

Stability and Reactivity

-

Chemical Stability: The product is stable under recommended storage temperatures and pressures.[1][2][5]

-

Conditions to Avoid: Avoid dust generation and exposure to moisture (hygroscopic).[1][6][7]

-

Incompatible Materials: Avoid contact with strong oxidizing agents.[1][2][5]

-

Hazardous Decomposition Products: Thermal decomposition can produce carbon oxides and sulfur oxides.[1][5][14]

References

- 1. aksci.com [aksci.com]

- 2. lobachemie.com [lobachemie.com]

- 3. fishersci.com [fishersci.com]

- 4. actylislab.com [actylislab.com]

- 5. cdhfinechemical.com [cdhfinechemical.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. Benzenesulfonic Acid | 26158-00-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 8. chemimpex.com [chemimpex.com]

- 9. Benzenesulfonic acid - Wikipedia [en.wikipedia.org]

- 10. chemcess.com [chemcess.com]

- 11. echemi.com [echemi.com]

- 12. This compound | 26158-00-9 [chemicalbook.com]

- 13. oxfordlabfinechem.com [oxfordlabfinechem.com]

- 14. synquestlabs.com [synquestlabs.com]

Benzenesulfonic Acid Monohydrate: A Technical Guide to its Hygroscopic Nature

For Researchers, Scientists, and Drug Development Professionals

Introduction to Benzenesulfonic Acid Monohydrate and its Hygroscopic Properties

Benzenesulfonic acid (C₆H₅SO₃H) is the simplest of the aromatic sulfonic acids. It is a strong organic acid that is highly soluble in water and is often available as a monohydrate (C₆H₅SO₃H·H₂O).[1] This compound is a versatile reagent and intermediate in the synthesis of pharmaceuticals, dyes, and detergents.[1]

A critical physicochemical property of this compound is its hygroscopicity, which is the ability of a substance to attract and hold water molecules from the surrounding environment. Multiple safety data sheets and chemical suppliers describe the compound as "hygroscopic" and "deliquescent," meaning it can absorb enough moisture from the air to dissolve and form a liquid solution.[2][3] This property has significant implications for its handling, storage, stability, and application, particularly in the pharmaceutical industry where precise control over the physical form of active ingredients and excipients is crucial.[4]

The Significance of Hygroscopicity in a Pharmaceutical Context

The hygroscopic nature of a substance can profoundly impact its physical and chemical stability. For active pharmaceutical ingredients (APIs) and excipients, moisture uptake can lead to:

-

Physical Changes: Alterations in crystal structure, particle size, and flow properties of powders, which can affect manufacturing processes such as blending and tableting.

-

Chemical Degradation: Hydrolysis of the compound, leading to a decrease in potency and the formation of impurities.

-

Microbial Growth: Increased water activity can promote the growth of microorganisms.

-

Dosage Form Performance: Changes in dissolution rates and bioavailability of the drug product.

Therefore, a thorough understanding and quantification of the hygroscopic properties of a compound like this compound are essential during drug development to establish appropriate handling procedures, packaging, and storage conditions.[5]

Quantitative Assessment of Hygroscopicity

The hygroscopic behavior of a solid is typically characterized by its moisture sorption isotherm. This is a graph that plots the equilibrium water content of the material as a function of the relative humidity (RH) at a constant temperature. The shape of the isotherm provides insights into the mechanism of water sorption (adsorption, absorption, or capillary condensation).

Another critical parameter is the Critical Relative Humidity (CRH) , which is the specific relative humidity at which a crystalline solid will start to absorb a significant amount of moisture from the atmosphere and begin to deliquesce.

Data Presentation

While specific experimental data for this compound is not available in the reviewed literature, the following table illustrates how such quantitative data would be presented. The values provided are hypothetical and for illustrative purposes only.

| Relative Humidity (%) | Water Content (% w/w) - Sorption | Water Content (% w/w) - Desorption |

| 0 | 0.0 | 0.0 |

| 10 | 0.2 | 0.3 |

| 20 | 0.5 | 0.7 |

| 30 | 1.1 | 1.5 |

| 40 | 2.5 | 3.0 |

| 50 | 5.0 | 6.0 |

| 60 | 10.2 | 11.5 |

| 70 | 20.8 (Deliquescence Point) | 22.0 |

| 80 | - | - |

| 90 | - | - |

Experimental Protocols for Hygroscopicity Determination

The following are detailed methodologies for key experiments used to determine the hygroscopic nature of a solid compound. Given the corrosive nature of benzenesulfonic acid, appropriate material selection for sample holders and instrument components, as well as stringent safety precautions, are imperative.

Dynamic Vapor Sorption (DVS) Analysis

Dynamic Vapor Sorption is a gravimetric technique that measures the change in mass of a sample as it is exposed to a controlled environment of varying relative humidity and constant temperature.[6][7]

Objective: To determine the moisture sorption and desorption isotherms and to identify the critical relative humidity.

Apparatus: A DVS instrument consisting of a microbalance, a temperature-controlled sample chamber, a humidity generator, and data acquisition software.

Procedure:

-

Sample Preparation: A small amount of this compound (typically 5-15 mg) is accurately weighed and placed in the sample pan of the DVS instrument.[8]

-

Drying/Equilibration: The sample is initially dried under a stream of dry nitrogen (0% RH) at a specified temperature (e.g., 25°C) until a stable mass is achieved. This establishes the dry mass of the sample.

-

Sorption Phase: The relative humidity in the sample chamber is increased in a stepwise manner (e.g., in 10% RH increments from 0% to 90% RH). At each step, the sample mass is continuously monitored until equilibrium is reached (i.e., the rate of mass change is below a set threshold).

-

Desorption Phase: After reaching the maximum RH, the humidity is decreased in a similar stepwise manner back to 0% RH, again allowing the sample to reach mass equilibrium at each step.

-

Data Analysis: The change in mass at each RH step is used to calculate the percentage of water uptake. The sorption and desorption isotherms are then plotted as the percentage change in mass versus RH. The CRH can be identified as the RH at which a sharp increase in mass is observed.

Static Gravimetric Method (Desiccator Method)

This method involves exposing a sample to a series of controlled humidity environments created using saturated salt solutions in sealed desiccators.[8]

Objective: To determine the equilibrium moisture content at discrete relative humidity points.

Apparatus: A series of sealed desiccators, analytical balance, weighing bottles, and various saturated salt solutions to create different relative humidities (e.g., Lithium Chloride for ~11% RH, Magnesium Chloride for ~33% RH, Sodium Chloride for ~75% RH, Potassium Sulfate for ~97% RH).

Procedure:

-

Preparation of Humidity Chambers: Saturated solutions of different salts are prepared and placed in the bottom of the desiccators to create environments of known, constant relative humidity.

-

Sample Preparation: A sample of this compound is accurately weighed into a pre-weighed, open weighing bottle.

-

Exposure: The weighing bottle containing the sample is placed in a desiccator. A separate desiccator is used for each desired relative humidity level.

-

Equilibration: The samples are stored in the desiccators at a constant temperature (e.g., 25°C) and weighed periodically until a constant mass is achieved, indicating that equilibrium with the surrounding atmosphere has been reached. This may take several days or weeks.

-

Data Analysis: The percentage of water absorbed at each relative humidity is calculated based on the initial and final masses of the sample.

Visualizations

The following diagrams illustrate the typical workflow for hygroscopicity testing and the subsequent decision-making process based on the obtained data.

Caption: Experimental workflow for Dynamic Vapor Sorption (DVS) analysis.

Caption: Decision pathway based on hygroscopicity classification.

Conclusion

This compound is unequivocally a hygroscopic and deliquescent compound. This inherent affinity for atmospheric moisture necessitates careful consideration in its handling, storage, and formulation to ensure its stability and performance. While specific quantitative data on its moisture sorption behavior is not widely available, the experimental protocols detailed in this guide, such as Dynamic Vapor Sorption and static gravimetric methods, provide a robust framework for researchers and drug development professionals to characterize these critical properties. The insights gained from such studies are indispensable for developing stable formulations and ensuring product quality and efficacy.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Benzenesulfonic acid - Wikipedia [en.wikipedia.org]

- 3. quora.com [quora.com]

- 4. crystallizationsystems.com [crystallizationsystems.com]

- 5. asiapharmaceutics.info [asiapharmaceutics.info]

- 6. measurlabs.com [measurlabs.com]

- 7. surfacemeasurementsystems.com [surfacemeasurementsystems.com]

- 8. pharmainfo.in [pharmainfo.in]

Methodological & Application

Application Notes and Protocols: Benzenesulfonic Acid Monohydrate as a Catalyst in Esterification

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of benzenesulfonic acid monohydrate as a robust and efficient catalyst for esterification reactions. This document offers detailed experimental protocols, quantitative data, and mechanistic insights to facilitate its application in research and development, particularly in the synthesis of esters for pharmaceuticals and other fine chemicals. Benzenesulfonic acid and its derivatives serve as effective, less corrosive alternatives to strong mineral acids like sulfuric acid.[1][2]

Introduction

Esterification is a cornerstone reaction in organic synthesis, pivotal for the creation of a wide range of valuable compounds, including active pharmaceutical ingredients (APIs), prodrugs, fragrances, and solvents.[2] The reaction, which involves the condensation of a carboxylic acid and an alcohol, often requires a catalyst to proceed at a practical rate.[2] While mineral acids are effective, they pose challenges related to corrosion and removal from the reaction mixture.[2]

This compound, a strong organic acid, offers a highly effective and more manageable alternative.[2] Its organic nature often enhances its solubility in the reaction medium.[2] This document details the application of this compound in esterification, providing protocols and data to support its use in a laboratory setting.

Catalytic Mechanism

The catalytic action of benzenesulfonic acid in esterification follows the general mechanism of acid catalysis. The process is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst. This protonation enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol. The subsequent steps involve the formation of a tetrahedral intermediate, intramolecular proton transfer, and the elimination of water to yield the final ester product.

Diagram of the Catalytic Cycle of Esterification

Caption: Catalytic cycle of acid-catalyzed esterification.

Experimental Protocols

The following protocols are generalized for the esterification of carboxylic acids with alcohols using this compound as a catalyst. The specific conditions may require optimization based on the substrates used.

3.1. General Protocol for Batch Esterification

This procedure is suitable for a wide range of carboxylic acids and alcohols.

Materials:

-

Carboxylic acid

-

Alcohol

-

This compound

-

Anhydrous solvent (e.g., toluene, heptane)

-

Round-bottom flask

-

Reflux condenser

-

Dean-Stark apparatus (optional, for water removal)

-

Magnetic stirrer and heating mantle

-

Standard laboratory glassware for work-up

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add the carboxylic acid (1.0 eq) and the alcohol (1.2-3.0 eq).

-

Solvent Addition: Add a suitable anhydrous solvent. The use of a solvent that forms an azeotrope with water (e.g., toluene) is recommended, in conjunction with a Dean-Stark apparatus to drive the reaction to completion by removing water.

-

Catalyst Addition: Add this compound (0.01-0.05 eq). The optimal catalyst loading should be determined empirically, but a range of 0.1 to 5.0 wt. % acidity (calculated as wt. % H2SO4) is a good starting point.[3]

-

Reaction: Attach a reflux condenser (and Dean-Stark trap if used) and heat the mixture to reflux with vigorous stirring. Monitor the reaction progress by a suitable analytical method (e.g., TLC, GC, or HPLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize the acidic catalyst, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate.

-

Filter and concentrate the solvent in vacuo to obtain the crude ester.

-

-

Purification: Purify the crude ester by an appropriate method, such as distillation or column chromatography.

Diagram of the Experimental Workflow

Caption: General workflow for benzenesulfonic acid catalyzed esterification.

3.2. Protocol for the Esterification of Acetic Acid with n-Propanol

This protocol is based on a study of benzenesulfonic acid and its derivatives as catalysts.[1]

Materials:

-

Acetic acid (0.80 mol)

-

n-Propanol (0.80 mol)

-

This compound (5-20 mmol)

-

150 mL round-bottom flask

-

Reflux condenser

-

Heating mantle with temperature control

-

Magnetic stirrer

Procedure:

-

Charging the Reactor: In a 150 mL round-bottom flask, combine acetic acid (0.80 mol) and n-propanol (0.80 mol).[1]

-

Heating: Heat the mixture to the desired reaction temperature (e.g., 50°C) with stirring.[1]

-

Catalyst Addition: Once the temperature has stabilized, add the weighed quantity of this compound (5-20 mmol).[1]

-

Reaction: Allow the reaction to proceed for the desired time (e.g., 60-120 minutes), maintaining the temperature and stirring.[1]

-

Analysis: The yield of n-propyl acetate (B1210297) can be determined by gas chromatography (GC) analysis of the reaction mixture.

Quantitative Data

The following table summarizes the catalytic activity of benzenesulfonic acid and its derivatives in the esterification of acetic acid and n-propanol.

| Catalyst | Catalyst Amount (mmol) | Reaction Time (min) | Reaction Temperature (°C) | Yield of n-propyl acetate (%) | Reference |

| Sulfuric Acid (SA) | 10 | 60 | 50 | ~65-70 | [1] |

| p-Phenolsulfonic acid (PPSA) | 10 | 60 | 50 | ~60 | [1] |

| p-Toluenesulfonic acid (PTSA) | 10 | 60 | 50 | ~60 | [1] |

| Benzenesulfonic acid (BSA) | 10 | 60 | 50 | ~55 | [1] |

| 2,4-Dimethylbenzenesulfonic acid (DBSA) | 10 | 60 | 50 | ~45 | [1] |

| 2-Naphthalenesulfonic acid (NSA) | 10 | 60 | 50 | ~20 | [1] |

Data is estimated from graphical representations in the cited literature.

Safety and Handling

This compound is a corrosive substance and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood. In case of contact with skin or eyes, flush immediately with copious amounts of water.

Conclusion

This compound is a versatile and effective catalyst for a broad range of esterification reactions. It offers several advantages over traditional mineral acid catalysts, including reduced corrosivity (B1173158) and easier handling. The protocols and data presented in these application notes provide a solid foundation for researchers and drug development professionals to successfully implement this catalyst in their synthetic endeavors. Optimization of reaction conditions for specific substrates is recommended to achieve the best results.

References

Application Notes and Protocols for Benzenesulfonic Acid Monohydrate Catalyzed Aldol Condensation

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the use of benzenesulfonic acid monohydrate as a catalyst in aldol (B89426) condensation reactions. The aldol condensation is a cornerstone of carbon-carbon bond formation in organic synthesis, crucial for the construction of complex molecular architectures found in pharmaceuticals and other functional materials. While traditionally catalyzed by strong bases or other Lewis/Brønsted acids, benzenesulfonic acid and its analogs like p-toluenesulfonic acid offer an effective, solid, and organic-soluble alternative. This guide outlines the reaction mechanism, provides representative experimental protocols, summarizes key quantitative data, and presents visual diagrams of the reaction pathways and workflows.

Introduction

The aldol condensation is a fundamental reaction in organic chemistry that involves the reaction of an enol or enolate with a carbonyl compound to form a β-hydroxy carbonyl compound, which can then dehydrate to yield an α,β-unsaturated carbonyl compound.[1] This reaction is pivotal in synthetic chemistry for constructing complex organic molecules, including many pharmaceutical intermediates.

This compound is a strong organic acid that can effectively catalyze the aldol condensation.[2] Its utility is comparable to the more frequently cited p-toluenesulfonic acid (p-TSA), and it serves as an excellent "organic-soluble" strong acid catalyst.[3] The acid plays a dual role: it facilitates the formation of the enol intermediate and activates the carbonyl group of the electrophile towards nucleophilic attack.[2]

Reaction Mechanism: Acid-Catalyzed Aldol Condensation

The acid-catalyzed aldol condensation proceeds through the following key steps:

-

Enol Formation: The acid catalyst protonates the carbonyl oxygen of the ketone, increasing the acidity of the α-hydrogens. A weak base (like the solvent or the conjugate base of the acid) then removes an α-proton to form the enol nucleophile.

-

Nucleophilic Attack: The carbonyl oxygen of the aldehyde is protonated by the acid catalyst, which significantly enhances its electrophilicity. The enol then attacks the protonated carbonyl carbon, forming a new carbon-carbon bond.

-

Deprotonation: A base removes the proton from the newly formed oxonium ion, yielding the β-hydroxy carbonyl compound (the aldol adduct).

-

Dehydration: Under acidic conditions and often with heating, the hydroxyl group of the aldol adduct is protonated, forming a good leaving group (water). Subsequent elimination of water, driven by the formation of a conjugated system, yields the final α,β-unsaturated carbonyl product.

Quantitative Data Summary

The following table summarizes representative yields for sulfonic acid-catalyzed aldol condensations, primarily focusing on the synthesis of chalcones (α,β-unsaturated ketones derived from aromatic aldehydes and ketones). While specific data for this compound is limited in readily available literature, the data for analogous sulfonic acid catalysts are presented to demonstrate the expected efficacy.

| Catalyst Type | Aldehyde | Ketone | Product | Yield (%) | Reference(s) |

| Sulfonic Acid-Functional Ionic Liquids | Benzaldehyde (B42025) | Acetophenone (B1666503) | Chalcone (B49325) | 85-94 | [4][5] |

| p-Toluenesulfonic Acid on Montmorillonite K10 | Aromatic Aldehydes | Cycloalkanones | α,α′-bis(substituted benzylidene) cycloalkanones | High | |

| Bamboo Char Sulfonic Acid | Various Benzaldehydes | Acetophenone | Chalcones | High | [6] |

Experimental Protocols

The following protocols are representative examples of sulfonic acid-catalyzed aldol condensations. Protocol 1 is adapted from procedures using p-toluenesulfonic acid, a close analog of benzenesulfonic acid.

Protocol 1: Synthesis of α,α′-bis(substituted benzylidene) Cycloalkanones

This protocol describes a solvent-free method for the crossed aldol condensation of an aromatic aldehyde with a cyclic ketone, catalyzed by a solid-supported sulfonic acid. A similar approach can be taken with this compound.

Materials:

-

Aromatic aldehyde (e.g., Benzaldehyde, 4.2 mmol)

-

Ketone (e.g., Cyclopentanone or Cyclohexanone, 2.0 mmol)

-